Cas no 113681-11-1 ((3S)-3-(hydroxymethyl)cyclopentan-1-one)

(3S)-3-(Hydroxymethyl)cyclopentan-1-one is a chiral cyclopentanone derivative featuring a hydroxymethyl substituent at the stereogenic 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals, where stereochemical control is critical. The presence of both a ketone and a hydroxymethyl group offers versatile reactivity, enabling further functionalization through oxidation, reduction, or nucleophilic addition reactions. Its enantiopure (S)-configuration makes it especially useful for asymmetric synthesis applications. The compound’s well-defined structure and functional group compatibility contribute to its utility in constructing complex molecular frameworks with high precision. Suitable for use under standard laboratory conditions, it is typically handled with care to preserve its stereochemical integrity.
(3S)-3-(hydroxymethyl)cyclopentan-1-one structure
113681-11-1 structure
商品名:(3S)-3-(hydroxymethyl)cyclopentan-1-one
CAS番号:113681-11-1
MF:C6H10O2
メガワット:114.1424
MDL:MFCD23160386
CID:98017
PubChem ID:10931404

(3S)-3-(hydroxymethyl)cyclopentan-1-one 化学的及び物理的性質

名前と識別子

    • (S)-3-(Hydroxymethyl)cyclopentanone
    • Cyclopentanone,3-(hydroxymethyl)-, (S)-
    • 3-(Hydroxymethyl)cyclopentanone
    • Cyclopentanone,3-(hydroxymethyl)-, (3S)-
    • [ "" ]
    • 3-(hydroxymethyl)cyclopentane
    • (3S)-3-(hydroxymethyl)cyclopentan-1-one
    • Cyclopentanone, 3-(hydroxymethyl)-, (3S)-
    • Cyclopentanone, 3-(hydroxymethyl)-, (S)-
    • Cyclopentanone,3-(hydroxymethyl)-,(S)-
    • FS-10160
    • A894337
    • AKOS022184876
    • 113681-11-1
    • D97067
    • 3-(Hydroxymethyl)cyclopentanone - 90%+
    • MDL: MFCD23160386
    • インチ: InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m0/s1
    • InChIKey: ZUDJASYMJNCZKF-YFKPBYRVSA-N
    • ほほえんだ: OC[C@H]1CCC(=O)C1

計算された属性

  • せいみつぶんしりょう: 114.06800
  • どういたいしつりょう: 114.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 98.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 色と性状: Oil
  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 221.8±13.0 °C at 760 mmHg
  • フラッシュポイント: 89.2±12.4 °C
  • PSA: 37.30000
  • LogP: 0.34790
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

(3S)-3-(hydroxymethyl)cyclopentan-1-one セキュリティ情報

(3S)-3-(hydroxymethyl)cyclopentan-1-one 税関データ

  • 税関コード:2914400090
  • 税関データ:

    中国税関コード:

    2914400090

    概要:

    2914400090他のケトール及びケトアルデヒド。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914400090他のケトールおよびケトアルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(3S)-3-(hydroxymethyl)cyclopentan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
M3111235-5mg
3-(Hydroxymethyl)cyclopentanone
113681-11-1 95%
5mg
RMB 1520.00 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H27300-5 mg
3-(Hydroxymethyl)cyclopentanone
113681-11-1
5mg
¥3200.0 2022-04-28
TRC
H283950-500mg
3-(Hydroxymethyl)cyclopentanone
113681-11-1
500mg
$1194.00 2023-05-18
TRC
H283950-250mg
3-(Hydroxymethyl)cyclopentanone
113681-11-1
250mg
$620.00 2023-05-18
TRC
H283950-50mg
3-(Hydroxymethyl)cyclopentanone
113681-11-1
50mg
$155.00 2023-05-18
TRC
H283950-2.5g
3-(Hydroxymethyl)cyclopentanone
113681-11-1
2.5g
$ 4500.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H27300-5mg
3-(Hydroxymethyl)cyclopentanone
113681-11-1
5mg
¥3200.0 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1341-1.0g
(3S)-3-(hydroxymethyl)cyclopentan-1-one
113681-11-1 97%
1.0g
¥5121.0000 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1087263-500mg
(S)-3-(hydroxymethyl)cyclopentan-1-one
113681-11-1 98%
500mg
¥9548.00 2024-08-09
eNovation Chemicals LLC
Y1098197-500mg
(3S)-3-(hydroxymethyl)cyclopentan-1-one
113681-11-1 97%
500mg
$665 2025-02-25

(3S)-3-(hydroxymethyl)cyclopentan-1-one 関連文献

(3S)-3-(hydroxymethyl)cyclopentan-1-oneに関する追加情報

Introduction to (3S)-3-(hydroxymethyl)cyclopentan-1-one (CAS No. 113681-11-1)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. One such compound, (3S)-3-(hydroxymethyl)cyclopentan-1-one, identified by its CAS number 113681-11-1, has garnered significant attention due to its unique structural and functional properties. This compound belongs to the class of cyclopentanone derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.

The structural framework of (3S)-3-(hydroxymethyl)cyclopentan-1-one consists of a cyclopentane ring substituted with a hydroxymethyl group at the 3-position and a ketone group at the 1-position. The stereochemistry at the 3-position, specifically the (S) configuration, is crucial as it influences the compound's interactions with biological targets. This stereochemical specificity has been a focal point in recent research, aiming to optimize its pharmacological profile.

In recent years, there has been a surge in interest regarding cyclopentanone derivatives due to their potential as scaffolds for drug discovery. The hydroxymethyl group in (3S)-3-(hydroxymethyl)cyclopentan-1-one provides a versatile site for further functionalization, enabling the synthesis of analogs with enhanced biological activity. This flexibility has made it a valuable intermediate in the development of new molecules targeting various therapeutic areas.

One of the most compelling aspects of (3S)-3-(hydroxymethyl)cyclopentan-1-one is its observed bioactivity in preclinical studies. Research has demonstrated that this compound exhibits promising properties as an intermediate in the synthesis of enzyme inhibitors. Specifically, it has shown potential in targeting enzymes involved in metabolic pathways relevant to inflammation and pain management. These findings have opened up new avenues for exploring its therapeutic applications.

The synthesis of (3S)-3-(hydroxymethyl)cyclopentan-1-one involves multi-step organic transformations, highlighting its complexity and the synthetic challenges associated with its preparation. Advanced synthetic methodologies, including asymmetric hydrogenation and stereoselective reactions, have been employed to achieve high enantiomeric purity. These synthetic strategies not only underscore the compound's structural complexity but also showcase the advancements in synthetic organic chemistry that facilitate such intricate transformations.

The pharmacological evaluation of (3S)-3-(hydroxymethyl)cyclopentan-1-one has revealed intriguing interactions with biological targets. Studies have indicated that this compound can modulate the activity of certain enzymes by binding to their active sites. This binding affinity has been attributed to its unique structural features, including the hydroxymethyl group and the ketone functionality. Such interactions are critical for understanding its mechanism of action and for designing more effective derivatives.

In addition to its enzyme-targeting capabilities, (3S)-3-(hydroxymethyl)cyclopentan-1-one has also shown potential as a precursor in the synthesis of small molecule drugs. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it could serve as a starting point for developing novel therapeutic agents. This concept aligns with the growing trend in drug discovery towards rational design based on structural scaffolds with proven bioactivity.

The chemical properties of (3S)-3-(hydroxymethyl)cyclopentan-1-one make it an interesting candidate for further investigation. Its solubility profile, stability under various conditions, and potential for derivatization are all factors that contribute to its utility in pharmaceutical research. These properties have been carefully characterized through experimental studies, providing a solid foundation for future applications.

The role of computational chemistry in understanding the behavior of compounds like (3S)-3-(hydroxymethyl)cyclopentan-1-one cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at an atomic level. These predictions are invaluable for guiding experimental efforts and for designing more potent derivatives with improved pharmacological profiles.

In conclusion, (3S)-3-(hydroxymethyl)cyclopentan-1-one (CAS No. 113681-11-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising bioactivity. Its role as an intermediate in drug synthesis and its potential as a scaffold for developing new therapeutic agents highlight its importance in ongoing research efforts. As our understanding of its properties continues to grow, so too will its applications in medicine and beyond.

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